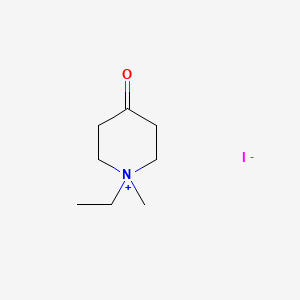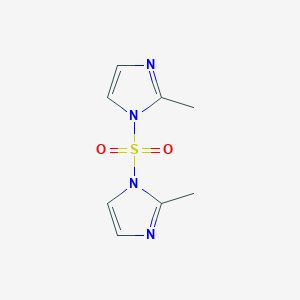
1,1'-Sulfonylbis(2-methyl-1H-imidazole)
描述
1,1'-Sulfonylbis(2-methyl-1H-imidazole) is a useful research compound. Its molecular formula is C8H10N4O2S and its molecular weight is 226.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1'-Sulfonylbis(2-methyl-1H-imidazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Sulfonylbis(2-methyl-1H-imidazole) including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
1,1’-Sulfonylbis(2-methyl-1H-imidazole) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can form complexes with metal ions, which may further modulate enzyme activity and stability .
Cellular Effects
The effects of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Furthermore, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) exerts its effects through various mechanisms. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) in laboratory settings are important factors to consider. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the effects of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) on cellular function can vary depending on the duration of exposure . Prolonged exposure to the compound may lead to cumulative effects on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) in animal models are dose-dependent. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology . As the dosage increases, more pronounced effects on cell signaling pathways, gene expression, and metabolism are observed . High doses of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
1,1’-Sulfonylbis(2-methyl-1H-imidazole) is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites . These changes in metabolite levels can have downstream effects on cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of transporters . Once inside the cell, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) is an important determinant of its activity and function. The compound can be targeted to specific organelles or compartments within the cell through the presence of targeting signals or post-translational modifications . For example, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .
化学反应分析
1,1’-Sulfonylbis(2-methyl-1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the hydrogen atoms on the imidazole rings are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides[][1]. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,1’-Sulfonylbis(2-methyl-1H-imidazole) has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used to study enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of dyes, photosensitive materials, and as a complexing agent for metal ions[][1].
相似化合物的比较
1,1’-Sulfonylbis(2-methyl-1H-imidazole) can be compared with other sulfonyl-linked imidazole compounds, such as:
1,1’-Sulfonyldiimidazole: Similar in structure but without the methyl groups on the imidazole rings.
1-Imidazol-1-ylsulfonylimidazole: Another sulfonyl-linked imidazole compound with different substituents.
N,N’-Sulfuryldiimidazole: A compound with a similar sulfonyl linkage but different overall structure. The uniqueness of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
属性
IUPAC Name |
2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFDBNIIOIXGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)N2C=CN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456650 | |
| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
489471-87-6 | |
| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1,1'-Sulfonylbis(2-methyl-1H-imidazole) particularly useful in this synthetic route to protected sulfamates?
A1: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) acts as a sulfur-transfer reagent. [] It readily reacts with phenols to form aryl 2-methyl-1H-imidazole-1-sulfonates. This intermediate is crucial because it allows for the subsequent N-methylation and displacement steps, ultimately leading to the desired N-protected sulfamate. The high yields observed in these reactions highlight its effectiveness in this specific synthetic pathway. []
Q2: Are there alternative methods for achieving N-protection of O-aryl sulfamates, and if so, what advantages does this method offer?
A2: Direct sulfamoylation of phenols with sulfamoyl chloride is possible but often restricted to the late stages of synthesis due to the O-sulfamate group's lability. [] This new method using 1,1'-sulfonylbis(2-methyl-1H-imidazole) offers several advantages:
- Stability: The resulting N-protected sulfamates exhibit high stability towards various reagents and conditions, including oxidizing and reducing agents, bases, and nucleophiles. []
- Efficiency: The four key steps involving 1,1'-sulfonylbis(2-methyl-1H-imidazole) proceed with very high yields, contributing to the overall efficiency of the synthetic route. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


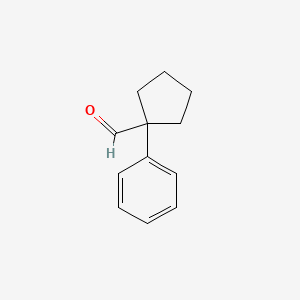
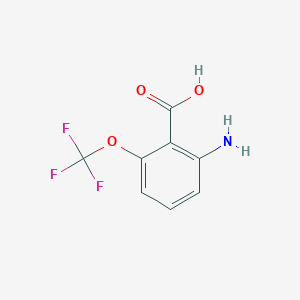
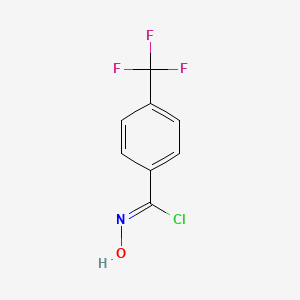

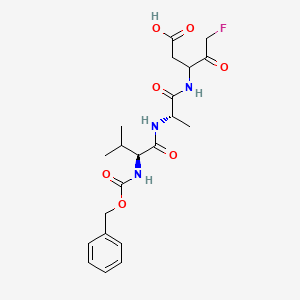
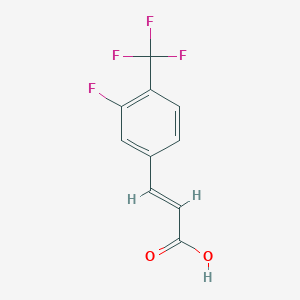
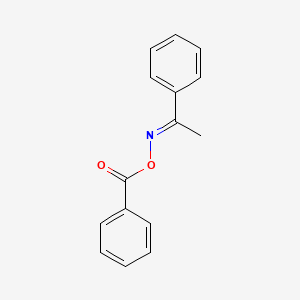

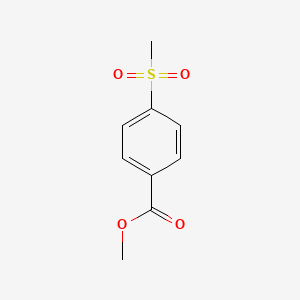
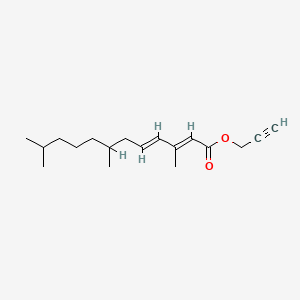
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)
![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-octylbenzoxazole]](/img/structure/B1352639.png)
